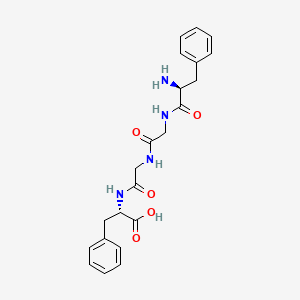
Methionylalanine
概要
説明
Methionylalanine is a dipeptide composed of the amino acids methionine and alanine It is formed through a peptide bond between the carboxyl group of methionine and the amino group of alanine
作用機序
Target of Action
Methionylalanine, also known as m-a dipeptide or met-ala, belongs to the class of organic compounds known as dipeptides . These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond . .
Biochemical Pathways
It is known that methionine, an amino acid closely related to this compound, plays a crucial role in the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
It is known that amino acids and dipeptides are generally well-absorbed in the gut and distributed throughout the body via the bloodstream .
Result of Action
It is known that modifications of mrna, such as n6-methyladenosine (m6a), can mediate different biological processes and its dysregulation contributes to tumorigenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, DNA methylation represents a potential mechanism by which the environment can shape gene expression and subsequent health outcomes . Moreover, pre-existing DNA methylation influences how cells respond to infection . .
生化学分析
Cellular Effects
Methionylalanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported that dipeptides like this compound can have physiological or cell-signaling effects, although most are intermediates in amino acid degradation pathways . This compound can modulate cell function by affecting the availability of its constituent amino acids, methionine and alanine, which are essential for protein synthesis and other metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It can bind to enzymes involved in its metabolism, such as aminopeptidases, which hydrolyze the peptide bond. This compound may also influence gene expression by modulating the levels of methionine, a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in DNA and protein methylation . These interactions can lead to changes in cellular signaling and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is subject to enzymatic hydrolysis, which can affect its concentration and activity in vitro and in vivo. Long-term studies have shown that dipeptides can have varying effects on cellular function depending on their stability and the duration of exposure . Understanding these temporal effects is important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that dipeptides can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant physiological changes . At high doses, this compound may exhibit toxic or adverse effects, such as disruptions in amino acid metabolism and cellular stress responses. These dosage-dependent effects are critical for determining safe and effective levels for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein synthesis and degradation. It can be hydrolyzed by aminopeptidases to release methionine and alanine, which are further metabolized through their respective pathways . Methionine is a key component of the methionine cycle, which is involved in the synthesis of SAM and the transsulfuration pathway leading to cysteine synthesis . These pathways are essential for maintaining cellular homeostasis and metabolic flux.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of this compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound can influence its availability for metabolic processes and its overall physiological effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm or organelles, through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound is available where it is needed for specific biochemical reactions and cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: Methionylalanine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Activation of Methionine: Methionine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated methionine is then coupled to the alanine residue on the resin under mild conditions.
Cleavage and Purification: The final dipeptide is cleaved from the resin using a suitable cleavage reagent, such as trifluoroacetic acid (TFA), and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between methionine and alanine. This method can be more efficient and environmentally friendly compared to chemical synthesis.
化学反応の分析
Types of Reactions: Methionylalanine can undergo various chemical reactions, including:
Oxidation: Methionine residues in this compound can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reduction of methionine sulfoxide back to methionine can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired substitution.
Major Products:
Oxidation Products: Methionine sulfoxide, methionine sulfone.
Reduction Products: Methionine (from methionine sulfoxide).
Substitution Products: Various derivatives depending on the substituents introduced.
科学的研究の応用
Methionylalanine has several applications in scientific research:
Biochemistry: Used as a model compound to study peptide bond formation and stability.
Pharmaceuticals: Potential use in drug design and development, particularly in the synthesis of peptide-based therapeutics.
Industrial Processes: Employed in the production of specialized peptides for various industrial applications.
Biology: Utilized in studies of protein structure and function, as well as in the investigation of enzymatic processes involving peptides.
類似化合物との比較
Methionylalanine can be compared to other dipeptides such as:
Glycylalanine: Composed of glycine and alanine, it is simpler and lacks the sulfur-containing side chain of methionine.
Alanylglycine: Composed of alanine and glycine, it also lacks the sulfur-containing side chain.
Methionylglycine: Similar to this compound but with glycine instead of alanine.
Uniqueness of this compound:
Sulfur-Containing Side Chain: The presence of the sulfur-containing methionine residue makes this compound unique, as it can participate in redox reactions and form disulfide bonds.
特性
IUPAC Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-5(8(12)13)10-7(11)6(9)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKXZYLNVJRAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564956 | |
| Record name | Methionylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methionyl-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3061-96-9 | |
| Record name | Methionylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)


